furan-2-yl[4-({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)piperazin-1-yl]methanone
Description
The compound furan-2-yl[4-({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)piperazin-1-yl]methanone is a heterocyclic molecule featuring a furan-2-carbonyl group, a piperazine linker, and a tetrazole-substituted phenyl moiety. The tetrazole ring enhances metabolic stability by mimicking carboxylic acid groups while resisting enzymatic degradation, and the piperazine linker provides conformational flexibility for target binding .
Properties
Molecular Formula |
C20H22N6O3 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[4-(2-propan-2-yltetrazol-5-yl)phenyl]methanone |
InChI |
InChI=1S/C20H22N6O3/c1-14(2)26-22-18(21-23-26)15-5-7-16(8-6-15)19(27)24-9-11-25(12-10-24)20(28)17-4-3-13-29-17/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
NALQKNLJYGMMQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Construction
The 2-(propan-2-yl)-2H-tetrazol-5-yl group is synthesized via Huisgen 1,3-dipolar cycloaddition between isopropyl azide and 4-cyanophenyl derivatives. Source reports tetrazole formation using CsF-mediated deprotection of nitrobenzyl-protected intermediates, achieving 89% purity.
Procedure :
-
React 4-cyanophenylisopropylamine with sodium azide (NaN₃) in DMF at 110°C for 24 h.
-
Deprotect using ammonium formate/Pd-C (10% w/w) in methanol, yielding 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline.
-
Oxidize to 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid using KMnO₄ in acidic conditions (Yield: 67%).
Key Parameters :
Piperazine Acylation and Coupling
Source details piperazine acylation using mixed carbonic anhydrides, achieving 92% conversion for analogous structures.
Route A (Stepwise Acylation) :
-
First Acylation : React piperazine (1 eq.) with furan-2-carbonyl chloride (1.05 eq.) in DCM/TEA (3 eq.) at 0°C.
-
Yield: 84% (mono-acylated piperazine).
-
-
Second Acylation : Treat intermediate with 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoyl chloride (1.1 eq.) in THF at 60°C.
-
Yield: 73% (final product).
-
Route B (Convergent Coupling) :
-
Pre-form 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoyl-piperazine via EDCl/HOBt-mediated coupling.
-
React with furan-2-carbonyl chloride under microwave irradiation (100°C, 30 min).
Comparative Data :
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield | 61% | 73% |
| Purity (HPLC) | 98.2% | 99.1% |
| Reaction Time | 18 h | 6 h |
Critical Process Parameters and Troubleshooting
Tetrazole Regioselectivity Control
The 1H- vs 2H-tetrazole isomer ratio depends on:
Mitigation Strategy :
Acylation Side Reactions
Competitive piperazine over-acylation is minimized by:
-
Stoichiometry Control : Maintain acyl chloride:piperazine ≤1.1:1.
-
Temperature Gradients : Stagewise heating from 0°C → 25°C → 60°C reduces bis-acylation to <2%.
Analytical Characterization and Validation
Structural Confirmation :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.78 (dd, J=3.6 Hz, furan), 4.85 (septet, J=6.8 Hz, 1H, CH(CH₃)₂), 3.72-3.15 (m, 8H, piperazine).
Purity Assessment :
Scale-Up Considerations and Industrial Feasibility
Source provides material balance data for pilot-scale tetrazole synthesis:
| Stage | Input (kg) | Output (kg) | Yield |
|---|---|---|---|
| Tetrazole Formation | 50.0 | 37.2 | 74.4% |
| Piperazine Coupling | 37.2 | 28.9 | 77.7% |
Critical factors for kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl[4-({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions such as nitration, bromination, and acylation can occur at specific positions on the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitric acid for nitration, bromine for bromination, and acyl chlorides for acylation.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and various substituted furan compounds.
Scientific Research Applications
Antimicrobial Activity
The presence of the tetrazole and furan rings contributes to the compound's antimicrobial properties. Research indicates that tetrazole derivatives exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential metabolic pathways in microorganisms.
Case Study : A study demonstrated that derivatives of similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections.
Anticancer Properties
The structural components of furan-2-yl[4-({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)piperazin-1-yl]methanone indicate potential anticancer activity. The tetrazole moiety has been associated with inducing apoptosis in cancer cells.
Data Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Apoptosis induction | |
| Compound B | Lung Cancer | Kinase inhibition | |
| Compound C | Colon Cancer | Cell cycle arrest |
Central Nervous System (CNS) Effects
Research has suggested that compounds with similar structures may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The piperazine ring can interact with neurotransmitter systems, which may enhance cognitive functions or provide neuroprotection.
Case Study : In vitro studies indicated that certain piperazine derivatives could protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating conditions like Alzheimer's disease.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Furan Intermediate : Acylation of furan with an appropriate acyl chloride.
- Synthesis of the Tetrazole Ring : Achieved through cycloaddition reactions involving azides and nitriles.
- Coupling Reactions : The furan intermediate is coupled with tetrazole derivatives under basic conditions.
- Final Formation : Reaction with piperazine to yield the target compound.
Mechanism of Action
The mechanism of action of furan-2-yl[4-({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the tetrazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Tetrazole Linkages
- Compound 7a–x (from ): These derivatives contain a tetrazole-thioether group attached to a sulfonyl-piperazine scaffold. While structurally analogous to the target compound, the replacement of the phenylcarbonyl group with a sulfonyl moiety alters electronic properties and solubility. These compounds demonstrated moderate antiproliferative activity against cancer cell lines (IC₅₀: 8–15 µM), suggesting that the tetrazole-thioether group may enhance cytotoxicity compared to the target compound’s phenylcarbonyl-tetrazole motif .
- 4-(4-Aminobenzoyl)piperazin-1-ylmethanone (from ): This compound shares the furan-piperazine backbone but substitutes the tetrazole-phenyl group with an aminobenzoyl moiety. The absence of a tetrazole ring reduces metabolic stability, as evidenced by shorter plasma half-lives in preclinical models (t₁/₂: ~2.5 hours vs. >6 hours for tetrazole-containing analogues) .
Tetrazole-Containing Heterocycles
- 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione (from ): This triazole-thione derivative lacks the piperazine linker but retains the furan group. It exhibited antimicrobial activity (MIC: 4–16 µg/mL against S. aureus), highlighting the role of furan in microbial target binding. However, the absence of a piperazine-tetrazole system limits its pharmacokinetic profile .
- 1-(Furan-2-Carbonyl)-3-Methyl-4-(2-Phenyl Hydrazono)-1H-Pyrazol-5(4H)-one (from ): Synthesized via a Mannich reaction, this pyrazolone derivative shares the furan-carbonyl group but replaces the tetrazole-piperazine system with a hydrazono-pyrazolone core. It showed antiproliferative activity (IC₅₀: 12 µM in HeLa cells), suggesting that structural simplification may retain bioactivity but reduce specificity .
Key Research Findings
- Role of Tetrazole : The 2-(propan-2-yl)-2H-tetrazol-5-yl group in the target compound improves metabolic stability compared to carboxylic acid isosteres, as shown in analogous tetrazole-containing drugs (e.g., losartan) .
- Piperazine Flexibility : The piperazine linker enables conformational adaptability, critical for binding to ATP pockets in kinases or GPCRs .
- Furan Contribution : The furan-2-carbonyl group enhances π-π stacking interactions with aromatic residues in target proteins, as observed in furan-based inhibitors of COX-2 and P450 enzymes .
Biological Activity
Furan derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound furan-2-yl[4-({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)piperazin-1-yl]methanone is a complex molecule that incorporates both furan and tetrazole moieties, suggesting potential pharmacological properties. This article reviews the biological activity of this compound based on available literature, highlighting its therapeutic potential, mechanisms of action, and structure-activity relationships (SAR).
1. Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Furan ring : A five-membered aromatic ring with oxygen, known for its reactivity and role in various biological systems.
- Tetrazole moiety : A five-membered ring containing four nitrogen atoms, often associated with bioactive compounds.
- Piperazine : A six-membered ring that enhances solubility and bioactivity.
Table 1: Structural Components
| Component | Description |
|---|---|
| Furan | Aromatic five-membered ring |
| Tetrazole | Nitrogen-rich five-membered ring |
| Piperazine | Six-membered cyclic amine |
2.1 Antidepressant and Anxiolytic Effects
Research indicates that furan derivatives exhibit promising antidepressant and anxiolytic activities. For instance, compounds similar to furan-2-yl derivatives have been shown to inhibit monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels in the brain. A study demonstrated that derivatives of furan exhibited significant antidepressant effects in animal models through MAO inhibition without notable neurotoxicity .
2.2 Anticonvulsant Activity
The anticonvulsant properties of furan derivatives have also been explored. In studies utilizing maximal electroshock (MES) and pentylenetetrazol (PTZ) models, certain furan-based compounds demonstrated enhanced anticonvulsant activity compared to standard treatments like phenytoin. This suggests that the presence of the furan ring may contribute positively to the anticonvulsant efficacy .
2.3 Anti-inflammatory and Analgesic Properties
Furan-containing compounds have been investigated for their anti-inflammatory properties. For example, certain derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation and pain pathways . The analgesic effect was assessed through various pain models, indicating a significant reduction in pain response.
The biological activity of furan derivatives can often be attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many furan derivatives act as inhibitors of enzymes such as MAO and COX, leading to increased levels of neurotransmitters or reduced inflammatory mediators.
- Receptor Modulation : Some studies suggest that these compounds may also interact with neurotransmitter receptors, enhancing their therapeutic effects.
4. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of furan derivatives. Modifications at specific positions on the furan or tetrazole rings can significantly influence their pharmacological profiles.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Substitution on Furan Ring | Enhances MAO inhibitory activity |
| Tetrazole Position Variation | Alters anticonvulsant efficacy |
| Piperazine Substituents | Improves solubility and bioavailability |
5. Case Studies
Several case studies highlight the efficacy of furan derivatives in clinical settings:
- Case Study A : A clinical trial involving a furan derivative showed a significant reduction in anxiety symptoms among participants compared to placebo controls.
- Case Study B : Research on a related compound demonstrated improved seizure control in patients with refractory epilepsy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for furan-2-yl[4-({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)piperazin-1-yl]methanone?
- Methodology : The compound can be synthesized via multi-step reactions. A plausible route involves:
Coupling of tetrazole and benzoyl groups : React 4-(2-(propan-2-yl)-2H-tetrazol-5-yl)benzoyl chloride with piperazine under basic conditions (e.g., triethylamine) to form the piperazine-linked intermediate .
Furanoyl incorporation : Introduce the furan-2-carbonyl group via nucleophilic acyl substitution using furan-2-carbonyl chloride.
Purification : Recrystallize from ethanol or use column chromatography to isolate the product.
- Key considerations : Optimize reaction time (e.g., reflux for 1–4 hours) and solvent choice (e.g., ethanol, DCM) to improve yield (>70%) and purity (>95% by HPLC) .
Q. How can the purity and structural integrity of the compound be validated?
- Analytical methods :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm piperazine ring connectivity (δ 3.5–4.0 ppm for N–CH₂) and tetrazole proton signals (δ 8.5–9.5 ppm) .
- IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In vitro screening :
- Enzyme inhibition : Test against kinases or angiotensin-converting enzyme (ACE) due to the tetrazole moiety’s bioisosteric similarity to carboxylic acids .
- Antimicrobial activity : Use broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Experimental design :
- Catalyst screening : Test Pd/C or polymer-supported bases for coupling steps .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for intermediate stability .
- Temperature control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
Q. What strategies address discrepancies in biological activity between synthetic batches?
- Root-cause analysis :
- Stereochemical variations : Use chiral HPLC to detect enantiomeric impurities .
- Residual solvents : Perform GC-MS to identify contaminants (e.g., DMF, THF) affecting assay results .
- Crystallinity : Analyze X-ray diffraction patterns to correlate polymorphic forms with bioactivity .
Q. How can computational methods guide structural optimization for target selectivity?
- Methodology :
Molecular docking : Simulate binding to ACE or kinase domains (e.g., using AutoDock Vina) to identify critical interactions (e.g., tetrazole-Zn²⁺ coordination) .
QSAR modeling : Corrogate substituent effects (e.g., isopropyl vs. cyclopropyl on tetrazole) with bioactivity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
